1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one
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Overview
Description
1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one is an organic compound that belongs to the class of ketones It features a phenyl ring substituted with an ethyl group and a tetrazole ring attached via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole ring is then reacted with a thiol to form the thioether linkage.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of tetrazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
1-(4-Methylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-2-((1-phenyl-1h-tetrazol-5-yl)thio)ethan-1-one: Similar structure but with a phenyl-substituted tetrazole ring.
Uniqueness: 1-(4-Ethylphenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one is unique due to the combination of its ethyl-substituted phenyl ring and the tetrazole-thioether linkage. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-3-9-4-6-10(7-5-9)11(17)8-18-12-13-14-15-16(12)2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIAFHWWPKOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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